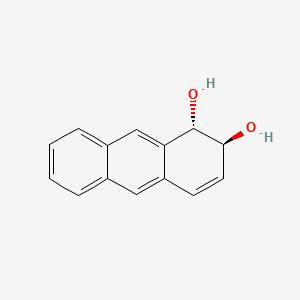

1,2-Anthracenediol, 1,2-dihydro-, trans-

Description

Contextualization within Polycyclic Aromatic Hydrocarbon Biotransformation Pathways

The biotransformation of polycyclic aromatic hydrocarbons is a critical process that determines their biological activity and ultimate fate in various organisms. These pathways are generally divided into Phase I and Phase II metabolism. Phase I reactions, primarily catalyzed by cytochrome P450 (CYP) monooxygenases, introduce or expose functional groups on the PAH molecule, increasing its reactivity and water solubility. researchgate.netresearchgate.net For anthracene (B1667546), a three-ring PAH, a key initial step in mammalian and fungal metabolism is the formation of an epoxide, specifically anthracene-1,2-oxide. researchgate.net

This unstable epoxide is then subject to enzymatic hydration by epoxide hydrolase, which stereospecifically opens the epoxide ring to form a trans-dihydrodiol. researchgate.net In the case of anthracene, this reaction yields (+)-1,2-Dihydroanthracene-trans-1,2-diol as a major metabolite in mammals. rsc.org In contrast, bacterial degradation of anthracene often proceeds through the action of dioxygenase enzymes, leading to the formation of cis-dihydrodiols, such as anthracene cis-1,2-dihydrodiol. rsc.orgchemicalbook.comnih.gov

The formation of trans-1,2-dihydro-1,2-anthracenediol is a pivotal juncture in the metabolic pathway. It represents a detoxification step, as the dihydrodiol is more water-soluble and can be more readily excreted. However, it is also a precursor to further metabolic activation. The presence of this metabolite is indicative of the organism's enzymatic machinery for processing PAHs. For instance, studies with rat liver microsomes have demonstrated the formation of anthracene dihydrodiol metabolites. nih.gov

| Organism Type | Key Initial Enzyme | Primary Dihydrodiol Stereoisomer |

| Mammals/Fungi | Cytochrome P450 Monooxygenase | trans-dihydrodiol |

| Bacteria | Dioxygenase | cis-dihydrodiol |

Significance of trans-Dihydrodiol Structure in Reactivity and Biological Interactions

The trans-dihydrodiol structure of 1,2-Anthracenediol, 1,2-dihydro-, trans- is of paramount importance to its chemical reactivity and subsequent biological interactions. The spatial arrangement of the two hydroxyl groups on opposite faces of the molecule influences its conformation and how it interacts with other enzymes. acs.org This stereochemistry is a direct result of the enzymatic mechanism of epoxide hydrolase. researchgate.net

While the formation of the trans-dihydrodiol is often a detoxification step, it can also be a critical activation step, particularly for carcinogenic PAHs. nih.gov The dihydrodiol can undergo a second epoxidation reaction catalyzed by CYP enzymes on the adjacent double bond, forming a diol epoxide. researchgate.net These diol epoxides are highly reactive electrophiles that can covalently bind to cellular macromolecules like DNA, leading to mutations and potentially initiating cancer. researchgate.netnih.gov Although anthracene itself is generally not considered a potent carcinogen, the metabolic pathway involving the formation of a trans-dihydrodiol and subsequent diol epoxide is a well-established mechanism for the activation of many other carcinogenic PAHs, such as benzo[a]pyrene (B130552). chemicalbook.comwikipedia.org

The reactivity of the trans-dihydrodiol is also influenced by other metabolic enzymes. Dihydrodiol dehydrogenases can oxidize trans-dihydrodiols to form catechols, which can then auto-oxidize to produce reactive oxygen species (ROS) and PAH o-quinones. nih.gov These products can also contribute to cellular damage and toxicity. nih.gov The specific regio- and stereochemistry of the dihydrodiol are crucial in determining whether it will be a substrate for these activating or detoxifying enzymes. researchgate.net

| Subsequent Metabolic Step | Enzyme(s) Involved | Potential Biological Consequence |

| Second Epoxidation | Cytochrome P450 (CYP) | Formation of reactive diol epoxides, potential for DNA adducts |

| Dehydrogenation | Dihydrodiol Dehydrogenase | Formation of catechols and o-quinones, generation of ROS |

Evolution of Research Perspectives on Dihydroanthracenediol Metabolites

The identification of dihydrodiols as key metabolites was a major advancement. acs.org The realization that the stereochemistry of these dihydrodiols (cis versus trans) differed between prokaryotic and eukaryotic organisms provided important insights into the different enzymatic strategies for PAH degradation. rsc.org This discovery highlighted the divergence in metabolic pathways between bacteria, which primarily utilize dioxygenases, and fungi and mammals, which employ monooxygenases and epoxide hydrolases. researchgate.net

Further research elucidated the critical role of trans-dihydrodiols as precursors to highly reactive and carcinogenic diol epoxides. nih.gov This "diol epoxide hypothesis" became a central paradigm in the field of chemical carcinogenesis. nih.gov Consequently, research shifted towards understanding the enzymatic control of dihydrodiol formation and its subsequent metabolic fate. More recent research has also focused on the role of other enzymes, such as aldo-keto reductases, in the metabolism of dihydrodiols and the generation of other potentially toxic metabolites like o-quinones. nih.gov The ongoing study of dihydroanthracenediol metabolites continues to refine our understanding of the intricate balance between metabolic activation and detoxification of polycyclic aromatic hydrocarbons.

Structure

3D Structure

Properties

CAS No. |

82311-44-2 |

|---|---|

Molecular Formula |

C14H12O2 |

Molecular Weight |

212.24 g/mol |

IUPAC Name |

(1S,2S)-1,2-dihydroanthracene-1,2-diol |

InChI |

InChI=1S/C14H12O2/c15-13-6-5-11-7-9-3-1-2-4-10(9)8-12(11)14(13)16/h1-8,13-16H/t13-,14-/m0/s1 |

InChI Key |

UJETWGFPSGKAAS-KBPBESRZSA-N |

Isomeric SMILES |

C1=CC=C2C=C3[C@@H]([C@H](C=CC3=CC2=C1)O)O |

Canonical SMILES |

C1=CC=C2C=C3C(C(C=CC3=CC2=C1)O)O |

Origin of Product |

United States |

Stereochemistry and Configurational Analysis of 1,2 Anthracenediol, 1,2 Dihydro , Trans

Elucidation of Absolute Stereochemistry: (1R,2R)- and (1S,2S)- Enantiomers

The absolute stereochemistry of the enantiomers of trans-1,2-dihydro-1,2-anthracenediol has been determined through a combination of chemical and spectroscopic methods. The (+)-enantiomer has been assigned the (1R,2R) configuration, while the (-)-enantiomer possesses the (1S,2S) configuration. rsc.orgresearchgate.net This assignment is critical, as the biological activity of polycyclic aromatic hydrocarbon (PAH) metabolites is often highly dependent on their specific stereochemistry. nih.gov

For example, the metabolic production of these enantiomers is highly stereoselective. Metabolism of anthracene (B1667546) by liver microsomes from 3-methylcholanthrene-treated rats predominantly yields the (1R,2R)-dihydrodiol. researchgate.net Conversely, fungal metabolism, such as by Cunninghamella elegans, primarily produces the enantiomeric (1S,2S)-dihydrodiol. researchgate.net

Spectroscopic methods are powerful, non-destructive tools for assigning the absolute configuration of chiral molecules like trans-1,2-dihydro-1,2-anthracenediol. purechemistry.orgresearchgate.net

Circular Dichroism (CD) Spectroscopy: This is a primary technique used for determining the absolute configuration of dihydrodiol metabolites of PAHs. youtube.comnih.gov The method relies on the differential absorption of left- and right-circularly polarized light by a chiral molecule. purechemistry.org The resulting CD spectrum, particularly the sign of the Cotton effects, can be correlated to a specific absolute stereochemistry by comparing it to the spectra of related compounds with known configurations. nih.gov For instance, the absolute stereochemistry of the trans-dihydrodiols of benzo[a]anthracene was assigned by applying the exciton (B1674681) chirality method to their CD spectra. nih.gov The CD spectrum of the trans-1,2-dihydrodiol metabolite from rat liver microsomes is a mirror image of that from the fungus C. elegans, indicating their opposite absolute configurations. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: While NMR is primarily used for structural elucidation, it can be adapted to determine absolute configuration. purechemistry.orgresearchgate.net This often involves derivatizing the diol with a chiral auxiliary, such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) or 9-anthrylmethoxyacetic acid (AMAA), to form diastereomeric esters. nih.govresearchgate.net The different spatial environments in these diastereomers lead to distinct chemical shifts in their ¹H or ¹³C NMR spectra. nih.govuniv-lemans.fr By analyzing the differences in these chemical shifts (e.g., the ΔδRS values), a correlation can be made to the absolute configuration of the original diol. nih.govresearchgate.net

| Technique | Principle | Application to trans-1,2-dihydro-1,2-anthracenediol |

| Circular Dichroism (CD) | Differential absorption of circularly polarized light by chiral molecules. | Comparison of the CD spectrum with known standards to assign (1R,2R) or (1S,2S) configuration. researchgate.netnih.govnih.gov |

| NMR Spectroscopy | Analysis of chemical shift differences in diastereomeric derivatives formed with chiral auxiliaries. | Formation of bis-esters (e.g., with MPA or AMAA) allows for the deduction of absolute configuration by comparing NMR spectra. nih.govresearchgate.net |

Chiral chromatography, particularly high-performance liquid chromatography (HPLC), is an essential technique for separating the enantiomers of trans-1,2-dihydro-1,2-anthracenediol and determining the enantiomeric purity (or enantiomeric excess) of a sample. nih.govnih.gov This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times and thus, their separation.

The enantiomeric purity of dihydrodiol metabolites formed in biological systems can be precisely quantified using this method. nih.gov For example, the enantiomeric composition of trans-dihydrodiols from the metabolism of dibenz(a,h)anthracene was successfully determined by HPLC on suitable chiral stationary phases, revealing a high enrichment of the R,R enantiomers. nih.gov Similarly, the enantiomers of benzo[a]anthracene dihydrodiols were resolved and their optical purities determined after derivatization into diastereomeric bis-esters, followed by HPLC separation. nih.gov This analytical approach is crucial for studying the stereoselectivity of enzymatic reactions involved in PAH metabolism. nih.govnih.gov

Conformational Preferences and Stereochemical Stability

The three-dimensional shape of trans-1,2-dihydro-1,2-anthracenediol is defined by the conformation of the partially saturated cyclohexadiene ring. This ring can adopt two primary half-chair conformations, leading to the two hydroxyl groups being either in quasi-axial or quasi-equatorial positions. oup.com

In the case of trans-1,2-disubstituted cyclohexanes, the conformer where both substituents are in equatorial positions is generally more stable. libretexts.orglibretexts.org This preference minimizes sterically unfavorable 1,3-diaxial interactions that would occur if both groups were in axial positions. libretexts.orgyoutube.com While the anthracene derivative is not a simple cyclohexane, similar principles apply. Proton NMR spectral analysis of related trans-dihydrodiols of benz[a]anthracene has shown that some preferentially adopt a quasi-diequatorial conformation, while others adopt a quasi-diaxial conformation, often influenced by the presence of other substituents. nih.govoup.comnih.gov For the unsubstituted trans-1,2-dihydro-1,2-anthracenediol, the quasi-diequatorial conformation of the hydroxyl groups is generally considered to be the more stable arrangement.

Influence of trans-Configuration on Molecular Recognition and Reactivity

The trans stereochemistry, and the resulting absolute configuration of the enantiomers, has a profound impact on the molecule's interaction with other chiral molecules, particularly enzymes. This is a key factor in the metabolic fate and biological activity of the compound.

Research on related PAHs has demonstrated that different dihydrodiol enantiomers can have dramatically different mutagenic activities because they are converted to diol epoxides with different stereochemistries and reactivities. nih.gov For instance, with dibenz(a,h)anthracene, the S,S enantiomer of the trans-1,2-dihydrodiol is metabolized into more potent mutagens than its R,R counterpart. nih.gov This highlights that the initial trans configuration of the diol is a critical determinant for subsequent metabolic activation and the ultimate biological consequences.

Advanced Synthetic Methodologies for 1,2 Anthracenediol, 1,2 Dihydro , Trans and Stereoselective Analogs

Development of Stereospecific Synthetic Routes

The creation of the trans-diol configuration on the 1,2-positions of the anthracene (B1667546) core requires precise control over stereochemistry. Several strategies have been developed to achieve this, primarily by functionalizing a partially saturated anthracene precursor.

Catalytic hydrogenation of anthracene does not directly yield 1,2-Anthracenediol, 1,2-dihydro-, trans-. Instead, this method is primarily employed to reduce the aromatic rings, producing precursors such as 9,10-dihydroanthracene, 1,2,3,4-tetrahydroanthracene, and octahydroanthracene. mdpi.commdpi.comresearchgate.net The specific product distribution is highly dependent on the catalyst, temperature, and pressure used. researchgate.netacs.org For instance, hydrogenation over a Pt/Al2O3 catalyst initially yields 9,10-dihydroanthracene, which can then be rearranged and further hydrogenated. acs.org While not a direct route to the diol, catalytic hydrogenation is a foundational step for producing the saturated ring systems necessary for subsequent stereoselective dihydroxylation reactions. The alkene functionality required for reactions like the Prevost reaction can be introduced into these hydrogenated derivatives through further synthetic steps.

| Catalyst System | Conditions | Primary Hydrogenation Products | Reference |

|---|---|---|---|

| Fe-Co/CaA | 400 °C, 6 MPa, 60 min | Dihydro- and Tetrahydroanthracene | mdpi.com |

| Fe-Co/ZSM-5 | 400 °C, 6 MPa, 60 min | Dihydro- and Tetrahydroanthracene (higher conversion than CaA) | mdpi.com |

| 10 wt. % Ni/Hβ-zeolite | 100 °C, 7 MPa (in sc-CO₂) | Octahydroanthracene (OHA) | mdpi.com |

| Pt/Al₂O₃-SEA | 240 °C, 7 MPa, 10 h | 9,10-Dihydroanthracene (initial), symmetrical octahydroanthracene (final) | acs.org |

| 3 wt % Pt/C | 215-280 °C, 40-90 atm | Perhydroanthracene | researchgate.net |

The Prévost reaction is a classic and effective method for the anti-dihydroxylation of an alkene, yielding a trans-vicinal diol. wikipedia.orgchemistnotes.com This makes it highly suitable for the synthesis of trans-1,2-dihydro-1,2-anthracenediol from a precursor containing a double bond at the 1,2-position, such as 1,2-dihydroanthracene (B1213806). The reaction proceeds by treating the alkene with iodine and a silver salt of a carboxylic acid, typically silver benzoate (B1203000), in an anhydrous solvent. chemistnotes.comorganic-chemistry.org

The mechanism involves the initial addition of iodine to the double bond, forming a cyclic iodonium (B1229267) ion. wikipedia.orgorganic-chemistry.org This intermediate is then opened by a nucleophilic attack (SN2) from a benzoate anion, resulting in a trans-iodo benzoate ester. wikipedia.org Through neighboring group participation, a cyclic benzoxonium (B1193998) ion intermediate is formed, which is subsequently opened by a second benzoate anion. organic-chemistry.org This second SN2 attack ensures the anti-stereochemistry of the resulting dibenzoate diester. The final step is the hydrolysis of the diester, typically under basic conditions, to yield the trans-diol. wikipedia.orgorganic-chemistry.org The use of anhydrous conditions is critical to favor the trans product; the presence of water can lead to the syn-diol via the related Woodward modification. organic-chemistry.orgyoutube.com

Anthraquinone is a readily available derivative of anthracene. However, its reduction is not a direct path to trans-1,2-dihydro-1,2-anthracenediol. Reduction of 9,10-anthraquinone typically affects the keto groups at the central ring. wikipedia.org For example, hydrogenation can yield dihydroanthraquinone (anthrahydroquinone), while reduction with copper produces anthrone. wikipedia.org

Synthesis of Deuterated and Labeled 1,2-Anthracenediol, 1,2-dihydro-, trans- Analogs for Mechanistic Studies

The synthesis of isotopically labeled analogs, particularly deuterated ones, is essential for mechanistic studies in metabolism and toxicology. The preparation of deuterated trans-1,2-dihydro-1,2-anthracenediol begins with the synthesis of a specifically deuterated anthracene precursor.

Methods have been developed for the synthesis of anthracene-d10, anthracene-1,2,3,4-d4, and anthracene-9,10-d2. These syntheses provide the necessary starting materials for introducing the diol functionality. Once the specifically labeled anthracene is obtained, it can be converted into a suitable alkene precursor. For instance, a deuterated 1,2-dihydroanthracene could be prepared and then subjected to the Prévost reaction as described in section 3.1.2. This would transfer the deuterium (B1214612) labels from the aromatic backbone of the precursor to the final trans-dihydrodiol product, allowing for detailed tracking in metabolic pathways or reaction mechanism studies.

Optimization of Reaction Conditions and Yields in Dihydrodiol Synthesis

Optimizing the synthesis of trans-1,2-dihydro-1,2-anthracenediol is critical for producing sufficient quantities for further research. The optimization process involves systematically varying key reaction parameters to maximize yield and purity while minimizing reaction time and by-product formation. nih.gov

Key variables for optimization in a typical multi-step synthesis, including the Prévost reaction, include:

Solvent: The polarity and coordinating ability of the solvent can significantly affect reaction rates and stereoselectivity. organic-chemistry.org For the Prévost reaction, anhydrous, non-polar solvents like benzene (B151609) or carbon tetrachloride are traditional choices. youtube.com

Reagents and Stoichiometry: The choice of silver carboxylate (e.g., benzoate vs. acetate) and the precise stoichiometry of iodine and the silver salt are crucial. chemistnotes.com Recent research has focused on developing catalytic versions of the Prévost-Woodward reactions to reduce the use of expensive silver salts and stoichiometric halogen, which are significant drawbacks. organic-chemistry.org Using catalytic amounts of a bromide source (LiBr) with NaIO₄ as the stoichiometric oxidant has been shown to be effective. organic-chemistry.org

Temperature: Reaction temperature directly influences the reaction rate. An optimal temperature must be found that promotes the desired reaction without leading to decomposition or the formation of side products. researchgate.net

Reaction Time: Monitoring the reaction progress over time allows for the determination of the point of maximum product formation before significant degradation or side reactions occur.

A Design of Experiments (DoE) approach can be a powerful tool, allowing for the simultaneous variation of multiple factors to efficiently map the reaction landscape and identify the optimal conditions for yield and stereoselectivity. nih.gov

| Parameter | Considerations for Optimization | Potential Impact |

|---|---|---|

| Solvent | Test a range of solvents with varying polarities (e.g., benzene, dioxane, acetonitrile). | Affects solubility, reaction rate, and stereoselectivity. |

| Catalyst/Reagent | Screen different catalysts or reagents (e.g., silver benzoate vs. silver acetate); evaluate catalytic vs. stoichiometric approaches. | Influences yield, cost-effectiveness, and environmental impact. |

| Temperature | Vary temperature in increments (e.g., room temp, 50 °C, reflux) to find the optimal balance between rate and selectivity. | Higher temperatures increase reaction rates but may decrease selectivity. |

| Concentration | Adjust the concentration of reactants. | Can affect reaction order and the rate of competing side reactions. |

| Reaction Time | Monitor product formation at different time points (e.g., 1h, 4h, 12h, 24h) using techniques like TLC or GC. | Ensures the reaction goes to completion without product degradation. |

Biotransformation Mechanisms and Enzymatic Pathways Involving 1,2 Anthracenediol, 1,2 Dihydro , Trans

Formation of 1,2-Anthracenediol, 1,2-dihydro-, trans- as a Key Metabolite

The initial steps in the biotransformation of anthracene (B1667546) involve its conversion into a more water-soluble form, a process that is primarily carried out by two key enzymes: cytochrome P450 and epoxide hydrolase.

The metabolic journey of anthracene begins with an oxidation reaction catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. These heme-containing monooxygenases introduce an oxygen atom across one of the double bonds of the aromatic ring system of anthracene, leading to the formation of a highly reactive epoxide intermediate, specifically anthracene 1,2-oxide. nih.govnih.gov This enzymatic oxidation is a critical activation step.

Different isoforms of cytochrome P450 can exhibit stereoselectivity in this reaction. For instance, in rats treated with 3-methylcholanthrene (B14862), the predominant isozyme, cytochrome P-450c, has been shown to stereoselectively produce the (+)-(1R,2S)-enantiomer of anthracene 1,2-oxide in high proportions (≥95%). nih.gov In contrast, cytochrome P-450b produces the (-)-(1S,2R)-oxide as the major enantiomer. nih.gov In the absence of further enzymatic action, these unstable arene oxides can rearrange to form phenols. nih.gov

The highly reactive anthracene 1,2-oxide formed by cytochrome P450 is a substrate for another crucial enzyme, epoxide hydrolase. This enzyme catalyzes the hydrolysis of the epoxide ring by adding a molecule of water. nih.gov This enzymatic hydration occurs via a trans-addition mechanism, resulting in the formation of a trans-1,2-dihydrodiol, specifically trans-1,2-dihydro-1,2-anthracenediol. youtube.com

The activity of epoxide hydrolase is essential in determining the metabolic fate of the arene oxide. The enzyme's kinetic parameters, including the Michaelis constant (Km) and the catalytic rate constant (kcat), can differ for the various enantiomers of the anthracene 1,2-oxide. nih.gov This enzymatic conversion to the dihydrodiol is a critical step, as the resulting product can either be a substrate for detoxification pathways or be further metabolized to more reactive species.

Table 1: Key Enzymes in the Formation of trans-1,2-dihydro-1,2-anthracenediol

| Enzyme | Function | Substrate | Product |

|---|---|---|---|

| Cytochrome P450 | Arene Oxidation | Anthracene | Anthracene 1,2-oxide |

Further Metabolic Activation of 1,2-Anthracenediol, 1,2-dihydro-, trans-

While the formation of the trans-dihydrodiol can be a step towards detoxification, this metabolite can also undergo further enzymatic transformations that lead to the generation of highly reactive intermediates.

The aldo-keto reductase (AKR) superfamily of enzymes plays a significant role in the metabolism of polycyclic aromatic hydrocarbon (PAH) trans-dihydrodiols. pnas.org These NAD(P)+-dependent oxidoreductases can catalyze the oxidation of trans-dihydrodiols to produce unstable ketols that spontaneously rearrange to form catechols. frontiersin.org In humans, AKR1C1-1C3 are particularly efficient in catalyzing the oxidation of PAH trans-dihydrodiols. frontiersin.org This conversion diverts the dihydrodiols into a pathway that can lead to the formation of redox-active o-quinones. pnas.org

A critical pathway in the metabolic activation of PAHs involves the further oxidation of the trans-dihydrodiol. The double bond in the dihydrodiol ring can be epoxidized by cytochrome P450 enzymes, leading to the formation of a diol epoxide. nih.gov These diol epoxides are highly reactive electrophiles that can covalently bind to cellular macromolecules such as DNA, a process that is linked to the mutagenic and carcinogenic properties of some PAHs. The formation of these reactive intermediates is a key event in the bioactivation of anthracene and related compounds.

Microbial Degradation of Anthracene via Dihydrodiol Intermediates

In the environment, various microorganisms, including bacteria and fungi, are capable of degrading anthracene and using it as a source of carbon and energy. elizadeuniversity.edu.ngd-nb.info The initial steps of aerobic microbial degradation often mirror the mammalian metabolic pathway, involving the formation of a dihydrodiol.

Dioxygenase enzymes in bacteria introduce both atoms of molecular oxygen into the anthracene nucleus to form a cis-dihydrodiol, in contrast to the trans-dihydrodiol formed in mammals. elizadeuniversity.edu.ng This dihydrodiol is then re-aromatized to a dihydroxylated product, which undergoes ring cleavage. elizadeuniversity.edu.ngnih.gov For example, soil pseudomonads metabolize anthracene through 1,2-dihydro-1,2-dihydroxyanthracene to 1,2-dihydroxyanthracene, which then undergoes ring fission. nih.gov

The specific degradation pathways and the resulting metabolites can vary among different microbial species. For instance, some bacteria degrade anthracene via the production of 9,10-anthraquinone and phthalic acid. d-nb.inforesearchgate.net Fungal degradation can also proceed through intermediates like 9,10-anthracenedione. nih.gov The ability of these microorganisms to break down anthracene is a critical component of the natural bioremediation of PAH-contaminated environments.

Table 2: Microbial Genera Involved in Anthracene Degradation

| Microbial Genus | Type | Reference |

|---|---|---|

| Pseudomonas | Bacterium | elizadeuniversity.edu.ngd-nb.info |

| Brevibacillus | Bacterium | d-nb.info |

| Methylocystis | Bacterium | d-nb.info |

| Microbacterium | Bacterium | elizadeuniversity.edu.ng |

| Trichoderma | Fungus | nih.gov |

Bacterial Systems and Unique Ring-Cleavage Pathways

In bacterial systems, the degradation of anthracene typically begins with the action of a dioxygenase enzyme, which incorporates both atoms of molecular oxygen into the aromatic ring, leading to the formation of a cis-dihydrodiol. For instance, Mycobacterium sp. strain PYR-1 oxidizes anthracene to anthracene cis-1,2-dihydrodiol. nih.gov This cis-dihydrodiol is then dehydrogenated to form the catechol-like intermediate, 1,2-dihydroxyanthracene. nih.gov

Once 1,2-dihydroxyanthracene is formed, the aromatic ring is primed for cleavage. Soil pseudomonads have been shown to metabolize anthracene via 1,2-dihydroxyanthracene, which then undergoes ring fission. nih.gov The cleavage is catalyzed by an Fe²⁺-dependent oxygenase, identified as a catechol 2,3-oxygenase, which disrupts the bond between the angular carbon and C-1 of the anthracene nucleus. nih.gov This type of cleavage is known as meta-cleavage or extradiol cleavage.

The specific ring-fission product identified in this pathway is cis-4-(2-hydroxynaphth-3-yl)-2-oxobut-3-enoic acid. nih.gov Following this initial cleavage, further enzymatic reactions occur. An aldolase-type enzyme converts the fission product into 2-hydroxy-3-naphthaldehyde, which is then oxidized by an NAD-specific dehydrogenase to 2-hydroxy-3-naphthoic acid. nih.gov These subsequent steps break down the complex structure into smaller molecules that can enter central metabolic pathways. nih.gov While the initial bacterial attack often produces the cis-dihydrodiol, the subsequent metabolism of the resulting 1,2-dihydroxyanthracene illustrates a key ring-cleavage pathway.

Table 1: Bacterial Biotransformation Pathway of Anthracene via 1,2-Dihydroxyanthracene

| Step | Precursor | Enzyme/Enzyme Type | Product | Bacterial Strain Example |

| 1 | Anthracene | Dioxygenase | Anthracene cis-1,2-dihydrodiol | Mycobacterium sp. strain PYR-1 |

| 2 | Anthracene cis-1,2-dihydrodiol | Dehydrogenase | 1,2-Dihydroxyanthracene | Mycobacterium sp. strain PYR-1 |

| 3 | 1,2-Dihydroxyanthracene | Catechol 2,3-oxygenase | cis-4-(2-Hydroxynaphth-3-yl)-2-oxobut-3-enoic acid | Soil Pseudomonads |

| 4 | cis-4-(2-Hydroxynaphth-3-yl)-2-oxobut-3-enoic acid | Aldolase | 2-Hydroxy-3-naphthaldehyde | Soil Pseudomonads |

| 5 | 2-Hydroxy-3-naphthaldehyde | NAD-specific dehydrogenase | 2-Hydroxy-3-naphthoic acid | Soil Pseudomonads |

Fungal Biotransformation Mechanisms

Fungi employ different enzymatic machinery than bacteria for the initial oxidation of anthracene, which results in the formation of trans-dihydrodiols. The fungus Cunninghamella elegans is a well-studied example of this metabolic capability. ethz.chnih.gov The fungal pathway is initiated by a cytochrome P450 monooxygenase, which catalyzes the epoxidation of the aromatic ring to form anthracene-1,2-oxide. ethz.ch This epoxide intermediate is then enzymatically hydrated by an epoxide hydrolase, which stereoselectively opens the epoxide ring to yield 1,2-Anthracenediol, 1,2-dihydro-, trans-. ethz.ch

This transformation is highly stereoselective. Studies on various fungi have shown that the resulting trans-dihydrodiols have a specific absolute configuration. For example, the metabolism of anthracene by Pleurotus ostreatus produces trans-1,2-dihydrodiol that is composed of 58% of the 1S,2S enantiomer and 42% of the 1R,2R enantiomer. researchgate.net Similarly, Cunninghamella elegans metabolizes methylated anthracenes to form trans-dihydrodiols that are predominantly in the S,S configuration. nih.gov

It is important to note that this is not the only pathway for anthracene degradation in fungi. Many white-rot fungi, such as Phanerochaete chrysosporium and Trametes versicolor, utilize extracellular ligninolytic enzymes, including lignin (B12514952) peroxidases, manganese peroxidases, and laccases. ethz.chnih.gov These enzymes often oxidize anthracene directly to 9,10-anthraquinone, bypassing the dihydrodiol intermediate altogether. ethz.ch The formation of 9,10-anthraquinone represents a significant alternative route in fungal biotransformation, which can then be further degraded, sometimes to phthalate. ethz.ch

Table 2: Fungal Biotransformation Pathways of Anthracene

| Pathway | Initiating Enzyme | Key Intermediate(s) | Final Product(s) of Initial Phase | Fungal Strain Example |

| Dihydrodiol Pathway | Cytochrome P450 monooxygenase, Epoxide hydrolase | Anthracene-1,2-oxide | 1,2-Anthracenediol, 1,2-dihydro-, trans- | Cunninghamella elegans, Pleurotus ostreatus |

| Quinone Pathway | Lignin peroxidase, Manganese peroxidase, Laccase | - | 9,10-Anthraquinone | Phanerochaete chrysosporium, Trametes versicolor |

Advanced Analytical and Spectroscopic Characterization of 1,2 Anthracenediol, 1,2 Dihydro , Trans

High-Resolution Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods are indispensable for confirming the molecular structure of metabolites. High-resolution techniques provide detailed information on connectivity, stereochemistry, and elemental composition, which are critical for the unambiguous identification of compounds like trans-1,2-dihydro-1,2-anthracenediol.

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the three-dimensional structure of organic molecules in solution. For a molecule with stereocenters like trans-1,2-dihydro-1,2-anthracenediol, multi-dimensional NMR experiments are essential for assigning the relative and absolute stereochemistry.

The trans configuration of the hydroxyl groups at the C1 and C2 positions can be confirmed through analysis of proton-proton (¹H-¹H) coupling constants. In a rigid or conformationally constrained system, the magnitude of the vicinal coupling constant (³J) between the protons on C1 and C2 is dependent on the dihedral angle between them, as described by the Karplus equation. A large coupling constant is typically indicative of a diaxial relationship between the protons, confirming the trans orientation of the hydroxyl groups.

Advanced 2D NMR techniques are employed for a complete structural assignment:

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, allowing for the mapping of the entire spin system within the molecule and confirming the connectivity of the carbon skeleton.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique is crucial for determining stereochemistry as it identifies protons that are close in space, irrespective of whether they are directly bonded. For trans-1,2-dihydro-1,2-anthracenediol, NOESY can reveal through-space correlations that help to establish the relative orientation of the hydroxyl groups and adjacent protons, further confirming the trans arrangement. The absence of NOE correlations between the protons at C1 and C2, coupled with correlations to other nearby protons, provides strong evidence for their trans relationship.

By combining information from 1D ¹H NMR (chemical shifts and coupling constants) and 2D NMR (COSY and NOESY), a detailed and unambiguous assignment of the molecule's stereochemistry can be achieved. nih.gov

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental formula of a compound and to gain structural information through fragmentation analysis. It is a cornerstone of metabolite identification.

High-Resolution Mass Spectrometry (HRMS), often performed using Time-of-Flight (TOF) or Fourier Transform Ion Cyclotron Resonance (FT-ICR) analyzers, provides highly accurate mass measurements (typically with an error of less than 5 ppm). mdpi.commdpi.com This accuracy allows for the confident determination of the elemental composition of the parent ion of trans-1,2-dihydro-1,2-anthracenediol (C₁₄H₁₂O₂), distinguishing it from other potential isobaric compounds.

Tandem mass spectrometry (MS/MS) is used to further confirm the structure. In this technique, the molecular ion is isolated, fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern is characteristic of the molecule's structure. For trans-1,2-dihydro-1,2-anthracenediol, characteristic fragmentation would likely involve the loss of water molecules (H₂O) from the diol moiety and cleavages of the dihydroaromatic ring.

For quantitative studies, MS is often coupled with a chromatographic separation step (LC-MS or GC-MS). Using isotopically labeled internal standards, these methods can achieve precise and accurate quantitation of the metabolite in complex biological matrices. researchgate.net Techniques like Multiple Reaction Monitoring (MRM) can be employed to enhance selectivity and sensitivity for targeted quantification. mdpi.com

Advanced Chromatographic Methodologies for Isolation and Purity Assessment

Chromatography is the primary method for the isolation of metabolites from complex mixtures and for the assessment of their purity. For chiral molecules like trans-1,2-dihydro-1,2-anthracenediol, specialized chromatographic techniques are required to resolve the enantiomers.

Since trans-1,2-dihydro-1,2-anthracenediol is a chiral molecule, it exists as a pair of enantiomers: (+)-(1R,2R) and (-)-(1S,2S). These enantiomers have identical physical properties in an achiral environment but can exhibit different biological activities. Therefore, their separation and quantification are critical. researchgate.net

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used method for resolving enantiomers. researchgate.netresearchgate.net This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and thus, separation. rsc.org Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are commonly and effectively used for the separation of polycyclic aromatic hydrocarbon (PAH) dihydrodiols. rsc.orgjfda-online.com

The optical purity, or enantiomeric excess (ee), of a sample can be determined by integrating the peak areas of the two enantiomers in the chromatogram. researchgate.net Studies on the metabolism of anthracene (B1667546) in various biological systems have used chiral HPLC to determine the enantiomeric composition of the trans-1,2-dihydrodiol metabolite. For instance, different organisms or enzyme systems can produce the dihydrodiol with varying enantiomeric purities.

Table 1: Enantiomeric Composition of trans-1,2-dihydro-1,2-anthracenediol from Different Biological Sources

| Biological Source | Predominant Enantiomer | Enantiomeric Purity (% ee) |

|---|---|---|

| Cunninghamella elegans | 1S,2S | >98% |

| Rat Liver Microsomes (MC-induced) | 1R,2R | 90% |

This table is generated based on data reported in scientific literature.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the separation and identification of volatile and thermally stable compounds. For non-volatile compounds like dihydrodiols, a derivatization step is typically required to increase their volatility and thermal stability. Common derivatization agents include silylating agents (e.g., BSTFA), which convert the polar hydroxyl groups into nonpolar trimethylsilyl (B98337) (TMS) ethers.

Once derivatized, the sample is introduced into the gas chromatograph, where compounds are separated based on their boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which serves as a highly specific detector. The MS provides a mass spectrum for each eluting peak, which can be compared to spectral libraries (like the NIST library) for identification.

GC-MS is a powerful tool for metabolite profiling in biological samples, allowing for the simultaneous detection of multiple metabolites in a single run. It has been successfully applied to identify the metabolites resulting from the biodegradation of anthracene, including the trans-1,2-dihydrodiol, providing insights into the metabolic pathways involved.

Emerging Techniques for Surface and Molecular-Level Characterization

While NMR, MS, and chromatography are well-established methods, several emerging techniques offer new capabilities for the characterization of metabolites at the surface and molecular levels. These methods hold promise for providing deeper insights into the physical and chemical properties of compounds like trans-1,2-dihydro-1,2-anthracenediol.

Surface-Enhanced Raman Spectroscopy (SERS): SERS is a highly sensitive vibrational spectroscopy technique that can provide detailed structural information from minute quantities of a sample. By adsorbing the analyte onto a nanostructured metallic surface (typically silver or gold), the Raman scattering signal can be enhanced by many orders of magnitude. This could potentially allow for the detection and characterization of the dihydrodiol at very low concentrations or at interfaces.

Atomic Force Microscopy (AFM): AFM is a type of scanning probe microscopy that provides ultra-high-resolution, three-dimensional images of surfaces. While typically used for larger molecules or materials, high-resolution AFM could potentially be used to visualize individual molecules of trans-1,2-dihydro-1,2-anthracenediol arranged on a surface, providing direct information about their orientation and packing.

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. For a purified sample of the dihydrodiol, XPS could confirm the elemental composition and provide information about the chemical environment of the carbon and oxygen atoms at the surface of the material. researchgate.net

Advanced Mass Spectrometry Imaging (MSI): Techniques like Desorption Electrospray Ionization (DESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) imaging allow for the label-free visualization of the spatial distribution of molecules in tissues or on surfaces. While challenging for small molecules, advancements in MSI could one day enable the direct mapping of where trans-1,2-dihydro-1,2-anthracenediol is located within a biological tissue sample.

These emerging techniques, in conjunction with traditional methods, are poised to provide an even more comprehensive understanding of the chemical and physical properties of PAH metabolites.

Scanning Tunneling Microscopy (STM) for Adsorption and Self-Assembly Studies

Scanning Tunneling Microscopy (STM) is a powerful surface-sensitive technique that enables the visualization of molecules at the atomic scale, providing invaluable insights into their adsorption and self-assembly behavior on conductive substrates. rsc.orgnih.gov For "1,2-Anthracenediol, 1,2-dihydro-, trans-", STM studies, typically performed under ultra-high vacuum (UHV) conditions, can reveal how individual molecules arrange themselves on a surface, influenced by molecule-substrate and intermolecular interactions. nd.eduau.dk

The adsorption of "1,2-Anthracenediol, 1,2-dihydro-, trans-" on a surface like gold (Au(111)) or highly oriented pyrolytic graphite (B72142) (HOPG) would be governed by a delicate balance of forces. nih.govnih.gov The planar anthracene core would likely favor a flat-lying orientation to maximize van der Waals interactions with the substrate. The hydroxyl groups, however, introduce the potential for hydrogen bonding, which can direct the formation of ordered two-dimensional self-assembled monolayers (SAMs). nih.gov

STM can directly image the resulting supramolecular structures, revealing details about molecular packing, domain formation, and the role of defects. dtic.milhu-berlin.de The high resolution of STM allows for the determination of unit cell parameters of the 2D lattice and the orientation of the molecules within it. Dynamic processes, such as the diffusion of molecules on the surface and the evolution of self-assembled structures over time, can also be observed. rsc.orgdtic.mil

Illustrative Data from STM Studies of Aromatic Molecules:

| Parameter | Observed Feature | Significance |

| Molecular Ordering | Formation of ordered domains | Indicates strong intermolecular interactions leading to self-assembly. |

| Lattice Parameters | p(2 x 2) or (√3 x √3)R30° | Describes the periodicity and symmetry of the molecular arrangement on the substrate. nih.gov |

| Surface Coverage | Monolayer or sub-monolayer | Influences the packing density and observed structures. |

| Defects | Voids, domain boundaries | Provide insight into the kinetics of self-assembly and film stability. dtic.mil |

This table is illustrative and based on typical STM observations of similar aromatic molecules, as specific STM data for "1,2-Anthracenediol, 1,2-dihydro-, trans-" is not available in the provided search results.

X-ray Based Techniques for Solid-State Characterization

X-ray based techniques, particularly single-crystal X-ray diffraction (XRD), are the gold standard for determining the precise three-dimensional structure of molecules in the solid state. For "1,2-Anthracenediol, 1,2-dihydro-, trans-", a successful single-crystal XRD analysis would provide definitive information on bond lengths, bond angles, and the conformation of the molecule. acs.orgmdpi.com

The resulting crystal structure would reveal the packing arrangement of the molecules in the crystal lattice, highlighting the nature and geometry of intermolecular interactions, such as hydrogen bonds involving the hydroxyl groups and π-π stacking of the anthracene rings. mdpi.com This information is crucial for understanding the physical properties of the compound and for computational modeling studies.

In cases where suitable single crystals cannot be obtained, powder X-ray diffraction (PXRD) can be employed to analyze the crystalline nature of a bulk sample. researchgate.net While not providing the same level of detail as single-crystal XRD, PXRD patterns serve as a fingerprint for a specific crystalline phase and can be used to assess sample purity and identify different polymorphs.

Illustrative Crystallographic Data for Related Anthracene Derivatives:

| Parameter | DADB | DEADP |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/c |

| a (Å) | 22.193(3) | 16.486(2) |

| b (Å) | 5.9520(10) | 6.0040(10) |

| c (Å) | 14.288(2) | 19.336(3) |

| β (°) ** | 108.31(2) | 109.80(2) |

| Volume (ų) ** | 1793.1(5) | 1798.9(5) |

| Z | 4 | 4 |

This data is for the anthracene derivatives DADB (2-(2-(anthracen-9-yl)vinyl)-4,6-dichlorophenyl acrylate) and DEADP (2-((anthracen-9-yl)methylene)-4,6-dichlorophenyl acrylate) and serves as an illustrative example of the type of information obtained from single-crystal X-ray diffraction. mdpi.com Similar detailed structural parameters would be expected from an analysis of "1,2-Anthracenediol, 1,2-dihydro-, trans-".

Further X-ray techniques, such as X-ray photoelectron spectroscopy (XPS), could provide information about the elemental composition and chemical states of the atoms within "1,2-Anthracenediol, 1,2-dihydro-, trans-".

Computational and Theoretical Chemistry Studies on 1,2 Anthracenediol, 1,2 Dihydro , Trans

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the electronic structure and predicting the reactivity of polycyclic aromatic hydrocarbon (PAH) metabolites like 1,2-Anthracenediol, 1,2-dihydro-, trans-. These computational methods provide insights into molecular properties that are often difficult to obtain through experimental means alone.

Prediction of Carbocation Stability and Reaction Pathways

The metabolic activation of PAHs often proceeds through the formation of dihydrodiol epoxides, which can then generate highly reactive carbocations. The stability of these carbocations is a critical determinant of the ultimate carcinogenic potential of the parent PAH. Density Functional Theory (DFT) is a powerful quantum chemical method used to predict the stability of such carbocations.

Studies on related, more complex PAHs like dibenz[a,j]anthracene (B1218775) have utilized DFT to calculate the relative stabilities of different carbocation isomers formed from diol epoxides. These calculations help in identifying the most likely reaction pathways leading to DNA adduction. For 1,2-Anthracenediol, 1,2-dihydro-, trans-, similar DFT calculations could be employed to assess the stability of the carbocation formed upon epoxide ring opening. This would involve modeling the geometry and electronic distribution of the resulting carbocation and comparing its energy to that of other possible carbocation intermediates. The "bay region" theory, which correlates the carcinogenicity of PAHs with the ease of formation of carbocations in a sterically hindered "bay region" of the molecule, provides a conceptual framework for these predictions. Computational models can quantify the energetic favorability of forming a bay-region carbocation from the corresponding diol epoxide of anthracene (B1667546).

Table 1: Representative Parameters from Quantum Chemical Calculations for Carbocation Stability Analysis

| Parameter | Description | Relevance to 1,2-Anthracenediol, 1,2-dihydro-, trans- |

| Formation Energy | The energy change when the carbocation is formed from its precursor. | A lower formation energy indicates a more stable and more readily formed carbocation, suggesting a potentially more reactive metabolite. |

| Charge Distribution | The distribution of positive charge across the carbocation. | Delocalization of the positive charge over the aromatic system stabilizes the carbocation. The extent of delocalization can be quantified. |

| Frontier Molecular Orbitals (HOMO/LUMO) | The highest occupied and lowest unoccupied molecular orbitals. | The energies and shapes of these orbitals are key indicators of chemical reactivity and the likely sites of nucleophilic attack. |

Analysis of Hydrogen Bonding and Molecular Interactions

The presence of two hydroxyl groups in 1,2-Anthracenediol, 1,2-dihydro-, trans- allows for the formation of both intramolecular and intermolecular hydrogen bonds. The nature and strength of these interactions can significantly influence the molecule's conformation, solubility, and interactions with biological macromolecules.

Theoretical studies on simpler vicinal diols have employed DFT and other ab initio methods to investigate the geometry and energetics of hydrogen bonding. These studies often analyze the electron density topology to characterize the nature of the hydrogen bonds. For 1,2-Anthracenediol, 1,2-dihydro-, trans-, computational methods can be used to:

Determine the preferred conformation: By calculating the energies of different rotational isomers (rotamers) around the C1-C2 bond, it is possible to predict whether an intramolecular hydrogen bond between the two hydroxyl groups is energetically favorable.

Analyze intermolecular interactions: Quantum chemical calculations can model the formation of hydrogen-bonded dimers or larger aggregates, providing insights into the molecule's behavior in the solid state or in solution.

Quantify the strength of hydrogen bonds: Parameters such as the bond length, bond angle, and vibrational frequencies of the O-H stretch can be calculated and correlated with the strength of the hydrogen bond.

Table 2: Calculated Hydrogen Bonding Parameters for Vicinal Diols

| Parameter | Method | Typical Calculated Value | Significance for 1,2-Anthracenediol, 1,2-dihydro-, trans- |

| O-H···O Distance | DFT/ab initio | 1.8 - 2.2 Å | Shorter distances indicate stronger hydrogen bonds, influencing molecular conformation and interactions. |

| O-H-O Angle | DFT/ab initio | 150 - 180° | Angles closer to 180° are indicative of stronger, more linear hydrogen bonds. |

| O-H Vibrational Frequency Shift | DFT/ab initio | Red-shift of 50-150 cm⁻¹ | The magnitude of the red-shift in the calculated infrared spectrum is proportional to the strength of the hydrogen bond. |

Molecular Modeling and Dynamics Simulations for Conformational Analysis and Biological Interactions

Molecular modeling and dynamics simulations are powerful computational tools for exploring the conformational landscape of flexible molecules like 1,2-Anthracenediol, 1,2-dihydro-, trans- and for studying its interactions with biological targets such as enzymes and DNA.

Conformational analysis of the dihydrodiol is crucial as its three-dimensional shape will dictate how it fits into the active sites of metabolizing enzymes or intercalates with DNA. Molecular mechanics force fields can be used to rapidly explore the potential energy surface of the molecule and identify low-energy conformations. For a more detailed understanding of the molecule's flexibility and the transitions between different conformations, molecular dynamics (MD) simulations can be performed. These simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory of the molecule's movement over time.

MD simulations are particularly valuable for studying the interactions between 1,2-Anthracenediol, 1,2-dihydro-, trans- and proteins. For instance, docking studies can be used to predict the preferred binding orientation of the dihydrodiol in the active site of a cytochrome P450 enzyme. Subsequent MD simulations of the protein-ligand complex can then be used to assess the stability of the binding mode and to identify key amino acid residues involved in the interaction. These simulations can provide insights into the structural basis for the observed metabolic transformations.

In Silico Prediction of Metabolic Fate and Stereoselectivity

The metabolic fate of 1,2-Anthracenediol, 1,2-dihydro-, trans- is a key determinant of its biological activity. In silico methods play an increasingly important role in predicting the likely metabolic pathways and the stereoselectivity of the resulting products.

A variety of computational tools are available for predicting the metabolism of xenobiotics. These tools can be broadly categorized as knowledge-based systems and machine learning models. Knowledge-based systems use a set of predefined biotransformation rules derived from experimental data to predict potential metabolites. Machine learning models, such as Quantitative Structure-Activity Relationship (QSAR) models, are trained on large datasets of known metabolic reactions to predict the likelihood of a particular metabolic transformation occurring at a specific site in the molecule.

For 1,2-Anthracenediol, 1,2-dihydro-, trans-, these in silico tools could be used to predict its further metabolism, such as epoxidation by cytochrome P450 enzymes to form a diol epoxide. Furthermore, computational approaches can be employed to predict the stereoselectivity of these enzymatic reactions. This often involves molecular docking of the substrate into a model of the enzyme's active site, followed by an analysis of the geometric and energetic factors that favor the formation of one stereoisomer over another. Understanding the stereoselectivity of metabolism is crucial, as different stereoisomers of PAH metabolites can have vastly different biological activities.

Table 3: In Silico Tools for Metabolism Prediction

| Tool Type | Principle | Application to 1,2-Anthracenediol, 1,2-dihydro-, trans- |

| Knowledge-Based Systems | Utilizes a database of known metabolic reactions and transformation rules. | Predicts the formation of diol epoxides and other potential phase I and phase II metabolites. |

| QSAR Models | Correlates molecular descriptors with metabolic liability at specific sites. | Predicts the most likely sites of further oxidation on the aromatic ring system. |

| Molecular Docking and MD | Simulates the binding of the substrate to the active site of a metabolizing enzyme. | Provides insights into the structural basis for the regioselectivity and stereoselectivity of epoxidation. |

Applications in Organic Synthesis and Chemical Intermediate Roles

1,2-Anthracenediol, 1,2-dihydro-, trans- as a Chiral Building Block

The trans-diol configuration of this molecule provides a chiral scaffold that can be exploited in asymmetric synthesis. Chiral building blocks are fundamental in the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical and materials science fields. The defined spatial arrangement of the hydroxyl groups in trans-1,2-dihydro-1,2-anthracenediol can be used to direct the stereochemical outcome of subsequent reactions.

Although specific examples of its use as a chiral auxiliary are not widespread, the principle of its application would involve the temporary attachment of the diol to a prochiral substrate. The inherent chirality of the anthracene (B1667546) diol would then influence the stereoselective formation of a new stereocenter on the substrate. Following the reaction, the chiral auxiliary can be cleaved and potentially recycled.

The utility of such diols as chiral ligands for asymmetric catalysis is another area of potential. By coordinating to a metal center, the chiral environment created by the diol can induce enantioselectivity in a variety of catalytic transformations, such as hydrogenations, oxidations, and carbon-carbon bond-forming reactions.

Precursor for the Synthesis of Novel Anthracene Derivatives

The functional groups of trans-1,2-dihydro-1,2-anthracenediol serve as handles for the introduction of further chemical diversity into the anthracene framework. The synthesis of novel anthracene derivatives is of significant interest due to their diverse applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and fluorescent probes.

The diol moiety can undergo a variety of chemical transformations, including:

Oxidation: Oxidation of the diol can lead to the formation of the corresponding diketone or, with subsequent rearrangement, to various hydroxylated anthracene derivatives.

Etherification and Esterification: The hydroxyl groups can be readily converted into ethers or esters, allowing for the attachment of a wide range of functional groups that can tune the electronic and photophysical properties of the resulting anthracene derivative.

Dehydration: Acid-catalyzed dehydration would lead to the formation of anthracenol, which can exist in equilibrium with its keto tautomer, anthrone.

Substitution Reactions: Conversion of the hydroxyl groups into better leaving groups would open the door for nucleophilic substitution reactions, enabling the introduction of various substituents onto the dihydroanthracene core.

These transformations provide access to a library of substituted anthracene derivatives that may possess unique photophysical or biological properties.

| Potential Transformation | Reagents/Conditions | Resulting Functional Group | Potential Application of Derivative |

| Oxidation | PCC, PDC, Swern, DMP | Ketone | Intermediate for further synthesis |

| Etherification | NaH, Alkyl halide | Ether | Modified solubility and electronic properties |

| Esterification | Acyl chloride, Pyridine | Ester | Protection of hydroxyl groups, prodrugs |

| Dehydration | Acid catalyst, Heat | Alkene (within the ring system) | Aromatization to anthracenol |

Utility in Developing Polycyclic Systems with Defined Stereochemistry

The defined stereochemistry of trans-1,2-dihydro-1,2-anthracenediol makes it a valuable starting point for the stereocontrolled synthesis of more complex polycyclic aromatic hydrocarbons (PAHs) and related structures. The ability to control the three-dimensional arrangement of atoms is crucial in the synthesis of molecules with specific shapes and functionalities, such as molecular clefts for host-guest chemistry or helical structures with chiroptical properties.

By strategically manipulating the diol and the adjacent double bond, chemists can build upon the existing stereocenters to create larger, more intricate polycyclic systems. For example, the diol could be used to direct the facial selectivity of reactions such as Diels-Alder cycloadditions or epoxidations on the remaining double bond of the partially saturated ring. This would allow for the construction of new rings with a predictable stereochemical relationship to the original diol functionality.

While specific, documented examples of the use of trans-1,2-dihydro-1,2-anthracenediol in the total synthesis of complex polycyclic systems are not readily found in the literature, its potential as a stereochemical template is clear from the fundamental principles of organic synthesis.

Environmental Dynamics and Biological Interactions of 1,2 Anthracenediol, 1,2 Dihydro , Trans

Occurrence and Fate in Environmental Biotransformation Processes

trans-1,2-Dihydro-1,2-anthracenediol is a key intermediate in the biodegradation of anthracene (B1667546), a polycyclic aromatic hydrocarbon (PAH) of environmental concern due to its persistence and toxicity. aacrjournals.org The biotransformation of anthracene is primarily carried out by a diverse range of microorganisms, including bacteria and fungi, which utilize it as a source of carbon and energy. nih.govresearchgate.net

In bacterial systems, the initial step in anthracene degradation often involves the action of dioxygenase enzymes, which catalyze the dihydroxylation of the aromatic ring to form cis-1,2-dihydroxy-1,2-dihydroanthracene. This cis-dihydrodiol is then dehydrogenated to yield 1,2-dihydroxyanthracene. pjoes.com However, some bacterial pathways lead to the formation of trans-dihydrodiols. The subsequent fate of 1,2-dihydroxyanthracene involves ring cleavage, which can occur through two primary pathways: meta-cleavage, leading to the formation of products like 6,7-benzocoumarin, or ortho-cleavage, which produces 3-(2-carboxyvinyl)naphthalene-2-carboxylic acid. nih.govnih.gov These pathways have been identified in various bacterial genera, including Mycobacterium, Rhodococcus, and Bacillus. nih.govnih.govnih.gov For instance, a Rhodococcus species has been shown to utilize both meta and ortho cleavage pathways for anthracene degradation. nih.gov Similarly, Mycobacterium sp. are known to metabolize anthracene, and some strains can utilize it as a sole carbon source. nih.gov The degradation efficiency can be significant, as demonstrated by a Bacillus thuringiensis strain that degraded 91% of anthracene within two weeks. nih.gov

Fungi, particularly white-rot fungi like Pleurotus ostreatus, also play a crucial role in the environmental biotransformation of anthracene. researchgate.net Unlike bacteria, which typically produce cis-dihydrodiols, fungi often produce trans-dihydrodiols through the action of cytochrome P450 monooxygenases. researchgate.net Marine-derived fungi, such as Cladosporium sp., have also demonstrated the ability to biodegrade anthracene and other PAHs. The process of bioremediation, which harnesses the metabolic capabilities of these microorganisms, is considered an environmentally sound approach for the cleanup of PAH-contaminated sites. aacrjournals.orgresearchgate.net The dissipation of anthracene in soil is influenced by the presence of indigenous microorganisms, and this process can be enhanced in the rhizosphere of plants like ryegrass. researchgate.net

The following table summarizes the role of various microorganisms in the biotransformation of anthracene and the key metabolites observed.

| Microorganism Type | Genus/Species | Key Biotransformation Steps & Metabolites |

| Bacteria | Mycobacterium sp. | Dioxygenation to form 1,2-dihydroxyanthracene, followed by ring cleavage. nih.gov |

| Bacteria | Rhodococcus sp. | Utilizes both meta-cleavage (forming 6,7-benzocoumarin) and ortho-cleavage (forming 3-(2-carboxyvinyl)naphthalene-2-carboxylic acid) pathways. nih.gov |

| Bacteria | Bacillus thuringiensis | Capable of significant anthracene degradation. nih.gov |

| Bacteria | Beijerinckia B-836 | Produces (+)-1,2-dihydroanthracene-cis-1,2-diol as a major metabolite. rsc.org |

| Fungi | Pleurotus ostreatus | Produces trans-1,2-dihydrodiols via cytochrome P450 monooxygenases. researchgate.net |

| Fungi | Cladosporium sp. | Marine-derived fungus capable of biodegrading anthracene. |

Enzyme Induction and Substrate Specificity in Mammalian Metabolism Research

In mammalian systems, the metabolism of anthracene is predominantly carried out by the cytochrome P450 (CYP) monooxygenase system, primarily in the liver. rsc.org This enzymatic system transforms anthracene into various metabolites, with trans-1,2-dihydroxy-1,2-dihydroanthracene being a major product formed from the initial epoxidation at the 1,2-position to form anthracene 1,2-oxide, followed by enzymatic hydration. rsc.org The activity and substrate specificity of these enzymes can be significantly influenced by exposure to various compounds, a process known as enzyme induction. youtube.com

Polycyclic aromatic hydrocarbons (PAHs), including anthracene and its derivatives, are known inducers of CYP enzymes. nih.govnih.gov Pre-treatment of rats with PAHs such as 3-methylcholanthrene (B14862) or benzo[a]pyrene (B130552) has been shown to stimulate the metabolism of other PAHs. aacrjournals.orgnih.gov This induction leads to an increased rate of metabolism and can alter the regioselectivity and stereoselectivity of the enzymatic reactions. nih.govnih.gov For instance, liver microsomes from rats pre-treated with 3-methylcholanthrene showed a 4-fold increase in the rate of metabolism of trans-1,2-dihydroxy-1,2-dihydrobenz[a]anthracene compared to microsomes from untreated rats. nih.gov

The induction of specific CYP isozymes can lead to different metabolite profiles. For example, in the metabolism of benz[a]anthracene, induction by phenobarbital (B1680315) or moderately inducing PAHs like pyrene (B120774) leads to the formation of trans-5,6- and 8,9-dihydrodiols as the main metabolites. nih.gov In contrast, other inducers can also promote oxidation at the 3,4-position. nih.gov The induction of various metabolic enzymes, including CYP1A1, CYP1A2, and aldo-keto reductases, has been observed in human hepatoma (HepG2) cells exposed to PAHs and their oxygenated derivatives. nih.gov

The substrate specificity of the induced enzymes plays a critical role in determining the metabolic fate of anthracene and its dihydrodiol metabolites. The stereochemistry of the substrate can influence the rate and products of metabolism. For example, liver microsomes from 3-methylcholanthrene-treated rats metabolize the (-)-(1R,2R)-enantiomer of trans-1,2-dihydroxy-1,2-dihydrobenz[a]anthracene approximately three times faster than the (+)-(1S,2S)-enantiomer. nih.gov Furthermore, the conformation of the dihydrodiol, specifically the orientation of the hydroxyl groups, can affect its subsequent metabolism to vicinal dihydrodiol epoxides. nih.govnih.gov

The following table details the effects of enzyme inducers on the metabolism of PAHs, providing insights into the substrate specificity of the involved enzymes.

| Inducer | Model Compound | Effect on Metabolism | Key Research Finding |

| 3-Methylcholanthrene | trans-1,2-dihydroxy-1,2-dihydrobenz[a]anthracene | Increased rate of metabolism | 4-fold increase in metabolic rate in rat liver microsomes. nih.gov |

| Phenobarbital | Benz[a]anthracene | Altered metabolite profile | Induced oxidation at the 5,6- and 8,9-positions. nih.gov |

| Benzo[a]pyrene | Benzo[a]pyrene | Stimulated in vivo disappearance | Decreased concentration of the parent compound in various tissues. aacrjournals.org |

| Various PAHs | N/A (in vitro study with HepG2 cells) | Induction of multiple metabolic enzymes | Significant induction of CYP1A1 and CYP1A2 mRNA. nih.gov |

Comparative Biotransformation Studies Across Species and Systems

Comparative studies on the biotransformation of anthracene have revealed significant differences across various species and metabolic systems, particularly in the stereochemistry of the resulting dihydrodiol metabolites. These differences are primarily attributed to the distinct enzymatic pathways employed by different organisms.

A fundamental distinction is observed between the metabolic pathways of bacteria and mammals. Bacteria typically utilize dioxygenase enzymes to introduce both atoms of a molecular oxygen molecule into the anthracene ring, resulting in the formation of a cis-dihydrodiol. rsc.org Specifically, the bacterium Beijerinckia B-836 was found to produce (+)-1,2-dihydroanthracene-cis-1,2-diol as a major metabolite of anthracene. rsc.org

In contrast, mammalian systems, as exemplified by studies in rabbits, metabolize anthracene via a monooxygenase-epoxide hydrolase pathway. rsc.orgrsc.org The initial step involves a cytochrome P450 monooxygenase that forms an arene oxide (anthracene 1,2-oxide), which is then hydrolyzed by epoxide hydrolase to a trans-dihydrodiol. rsc.org Experimental evidence shows that rabbits produce (+)-1,2-dihydroanthracene-trans-1,2-diol. rsc.org

Fungi represent another important biological system for anthracene biotransformation, and they also produce trans-dihydrodiols, similar to mammals. researchgate.net For example, the white-rot fungus Pleurotus ostreatus metabolizes anthracene to a trans-1,2-dihydrodiol with a (1S,2S) absolute configuration for the major enantiomer. researchgate.net Interestingly, the enantiomeric composition of the trans-1,2-dihydrodiol produced by this fungus is the mirror image of that produced by rat liver microsomes from 3-methylcholanthrene-treated rats, which predominantly form the (1R,2R)-enantiomer. researchgate.net

In vitro systems, such as liver microsomes, have been instrumental in elucidating the details of mammalian metabolism. Studies using rat liver microsomes have shown that the metabolism of anthracene and its derivatives is highly dependent on the specific cytochrome P450 isozymes present, which can be influenced by pre-treatment with enzyme inducers. nih.gov These in vitro models allow for a detailed examination of the regioselectivity and stereoselectivity of the metabolic reactions. For example, the metabolism of the racemic trans-1,2-dihydroxy-1,2-dihydrobenz[a]anthracene by rat liver microsomes yields different ratios of diastereomeric diol epoxides depending on whether the microsomes are from untreated, phenobarbital-treated, or 3-methylcholanthrene-treated rats. nih.gov

The following table provides a comparative overview of anthracene biotransformation across different species and systems.

| Species/System | Key Enzyme System | Primary Dihydrodiol Product | Stereochemistry |

| Bacteria (Beijerinckia B-836) | Dioxygenase | cis-1,2-Dihydroxy-1,2-dihydroanthracene | (+)-enantiomer rsc.org |

| Mammals (Rabbit) | Monooxygenase-Epoxide Hydrolase | trans-1,2-Dihydroxy-1,2-dihydroanthracene | (+)-enantiomer rsc.org |

| Fungi (Pleurotus ostreatus) | Cytochrome P450 Monooxygenase | trans-1,2-Dihydroxy-1,2-dihydroanthracene | Predominantly (1S,2S)-enantiomer researchgate.net |

| Mammalian in vitro (Rat Liver Microsomes) | Monooxygenase-Epoxide Hydrolase | trans-1,2-Dihydroxy-1,2-dihydroanthracene | Predominantly (1R,2R)-enantiomer (from MC-treated rats) researchgate.net |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.